molecular formula C20H25NO3 B14644770 4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane CAS No. 55154-44-4

4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane

Cat. No.: B14644770
CAS No.: 55154-44-4
M. Wt: 327.4 g/mol
InChI Key: ULPAIKDCSSDBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane is a chemical compound that belongs to the class of oxazinanes. This compound features a unique structure with a phenoxymethyl group attached to a phenylpropyl chain, which is further connected to an oxazinane ring. The presence of the oxo group at the fourth position of the oxazinane ring adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of a phenoxymethyl-substituted benzaldehyde with a suitable amine, followed by cyclization to form the oxazinane ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The phenoxymethyl and phenylpropyl groups can undergo substitution reactions with different nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can introduce various functional groups into the phenoxymethyl or phenylpropyl moieties.

Scientific Research Applications

4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: Research explores its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and microbial infections.

    Industry: It finds applications in the development of new materials, coatings, and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Similar Compounds

    Phenoxymethylpenicillin: An antibiotic with a similar phenoxymethyl group but different overall structure and function.

    4-Oxo-4-phenoxybutanoic acid: A compound with a similar oxo group but different side chains and applications.

Uniqueness

4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

55154-44-4

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

4-oxido-4-[3-[4-(phenoxymethyl)phenyl]propyl]morpholin-4-ium

InChI

InChI=1S/C20H25NO3/c22-21(13-15-23-16-14-21)12-4-5-18-8-10-19(11-9-18)17-24-20-6-2-1-3-7-20/h1-3,6-11H,4-5,12-17H2

InChI Key

ULPAIKDCSSDBGB-UHFFFAOYSA-N

Canonical SMILES

C1COCC[N+]1(CCCC2=CC=C(C=C2)COC3=CC=CC=C3)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.